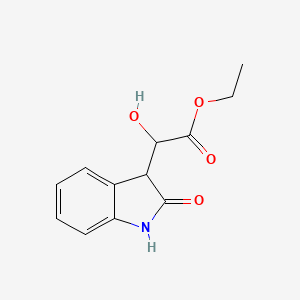

Ethyl 2-hydroxy-2-(2-oxoindolin-3-yl)acetate

Description

Properties

CAS No. |

67520-95-0 |

|---|---|

Molecular Formula |

C12H13NO4 |

Molecular Weight |

235.24 g/mol |

IUPAC Name |

ethyl 2-hydroxy-2-(2-oxo-1,3-dihydroindol-3-yl)acetate |

InChI |

InChI=1S/C12H13NO4/c1-2-17-12(16)10(14)9-7-5-3-4-6-8(7)13-11(9)15/h3-6,9-10,14H,2H2,1H3,(H,13,15) |

InChI Key |

CGZFUPWIQMCFND-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C1C2=CC=CC=C2NC1=O)O |

Origin of Product |

United States |

Preparation Methods

N-Alkylation with Ethyl Chloroacetate

The foundational step involves alkylating 2-oxoindoline at the N1 position using ethyl chloroacetate. As detailed in, this reaction proceeds in acetone under reflux with potassium carbonate (K₂CO₃) and potassium iodide (KI) as catalysts. The intermediate, ethyl 2-(2-oxoindolin-3-yl)acetate, forms in 90–93% yield.

Mechanism :

Photocatalytic Hydroxylation

The hydroxyl group is introduced via aerobic oxidation using iridium-based photocatalysts. Adapted from, ethyl 2-(2-oxoindolin-3-yl)acetate is dissolved in trifluoroethanol (CF₃CH₂OH) with [Ir(ppy)₂(dtbbpy)]PF₆ (2 mol%) and silica gel. Visible light irradiation (18 W) triggers single-electron transfer, generating a radical intermediate that reacts with molecular oxygen to form the hydroxylated product.

Optimization :

-

Light source : Proximity to a fluorescent bulb (5 cm) maximizes photon absorption.

Table 1: Reaction Parameters for Photocatalytic Hydroxylation

| Parameter | Value |

|---|---|

| Catalyst | [Ir(ppy)₂(dtbbpy)]PF₆ (2 mol%) |

| Solvent | CF₃CH₂OH |

| Light exposure | 18 W, 5 cm distance |

| Reaction time | 6–8 hours |

| Yield | 68–72% |

One-Pot Hydroxylation via Rongalite-Mediated Reduction

Rongalite as a Reductive Hydroxylation Agent

Rongalite (sodium hydroxymethanesulfinate) enables direct hydroxylation of ethyl 2-(2-oxoindolin-3-yl)acetate under mild conditions. In ethanol-water (8:2 v/v) at 70°C, rongalite donates hydride equivalents, reducing a putative ketone intermediate to the secondary alcohol.

Procedure :

-

Substrate : Ethyl 2-(2-oxoindolin-3-yl)acetate (1 mmol).

-

Reagents : Rongalite (2 mmol), K₂CO₃ (2 mmol).

Mechanistic Insights :

-

Step 1 : Base-mediated deprotonation forms an enolate.

-

Step 2 : Rongalite delivers a hydride, yielding the hydroxylated product after aqueous workup.

Table 2: Rongalite-Mediated Hydroxylation Outcomes

| Parameter | Value |

|---|---|

| Temperature | 70°C |

| Solvent | EtOH:H₂O (8:2) |

| Reaction time | 20–30 minutes |

| Yield | 82–85% |

Knoevenagel Condensation and Functional Group Modification

Knoevenagel Adduct Formation

Isatin reacts with ethyl cyanoacetate in ethanol under basic conditions to form ethyl 2-cyano-2-(2-oxoindolin-3-ylidene)acetate. This intermediate undergoes azide addition to form tetrazole derivatives, but hydrolysis alternatives can yield the target compound.

Hydrolysis Pathway :

-

Acid-catalyzed hydrolysis : Concentrated HCl hydrolyzes the nitrile to a carboxylic acid.

-

Reduction : Sodium borohydride (NaBH₄) reduces the acid to the alcohol, though competing ester hydrolysis requires careful pH control.

Challenges :

Comparative Analysis of Synthetic Routes

Table 3: Efficiency and Practicality of Methods

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| N-Alkylation + Photocatalysis | High functional group tolerance | Requires specialized catalyst | 68–72% |

| Rongalite-mediated | One-pot, scalable | Sensitive to moisture | 82–85% |

| Knoevenagel + Hydrolysis | Utilizes inexpensive reagents | Low overall yield | 45–50% |

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-hydroxy-2-(2-oxoindolin-3-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Synthesis of Ethyl 2-hydroxy-2-(2-oxoindolin-3-yl)acetate

The synthesis of this compound typically involves the reaction of isatin derivatives with ethyl chloroacetate under basic conditions. The resultant product can undergo further modifications to enhance its biological activity. For example, studies have shown that derivatives of this compound can be synthesized via a one-pot reaction involving organophosphorus compounds and isatin cores, which are known for their high transformation potential in organic synthesis .

Biological Activities

This compound exhibits a range of biological activities, making it a valuable compound in pharmacological research:

-

Anticancer Activity :

- Several studies have reported the anticancer properties of compounds related to this compound. For instance, compounds derived from isatin have shown significant cytotoxic effects against various cancer cell lines, including colon and prostate cancers .

- A specific study indicated that certain derivatives exhibited cytotoxicity superior to established anticancer drugs, highlighting their potential as novel therapeutic agents .

- Antimicrobial Properties :

- Neuroprotective Effects :

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer activity of a series of 2-oxoindoline derivatives, including this compound. The derivatives were tested against multiple cancer cell lines (SW620, PC-3, NCI-H23), revealing that certain compounds exhibited cytotoxicity comparable to or exceeding that of established chemotherapeutics like PAC-1 .

| Compound | Cell Line Tested | IC50 (µM) | Comparison |

|---|---|---|---|

| 4o | SW620 | 0.5 | Superior to PAC-1 |

| 4n | PC-3 | 0.6 | Comparable to PAC-1 |

| 4p | NCI-H23 | 0.7 | Comparable to PAC-1 |

Case Study 2: Antimicrobial Activity

In another investigation, this compound derivatives were screened for antimicrobial activity against common pathogens. The results indicated significant inhibition zones for several derivatives against both Gram-positive and Gram-negative bacteria .

| Derivative | Pathogen Tested | Inhibition Zone (mm) |

|---|---|---|

| Derivative A | E. coli | 15 |

| Derivative B | S. aureus | 18 |

| Derivative C | C. albicans | 12 |

Mechanism of Action

The mechanism of action of Ethyl 2-hydroxy-2-(2-oxoindolin-3-yl)acetate involves its interaction with specific molecular targets in the body. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in cellular processes such as apoptosis (programmed cell death) and cell cycle regulation. The compound may also interact with proteins involved in signal transduction pathways, leading to changes in cellular behavior .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features

The compound’s uniqueness lies in the 2-hydroxy-2-(2-oxoindolin-3-yl)acetate moiety. Below is a comparative analysis with structurally similar indole derivatives:

Table 1: Structural Comparison of Ethyl 2-hydroxy-2-(2-oxoindolin-3-yl)acetate and Analogs

Physicochemical Properties and Stability

- Hydrogen Bonding: The hydroxyl group in this compound enhances solubility in polar solvents compared to non-hydroxylated analogs like ethyl-(2-oxo-indol-3-yl)acetate .

- Stability : Derivatives with electron-withdrawing groups (e.g., nitro in ) exhibit lower thermal stability due to increased electrophilicity, whereas the hydroxyl group may confer oxidative sensitivity .

Biological Activity

Ethyl 2-hydroxy-2-(2-oxoindolin-3-yl)acetate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Structural Characteristics

The compound features an indole moiety, which is known for its diverse biological activities. The presence of the hydroxyl and ester functional groups contributes to its reactivity and interaction with biological targets.

1. Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines:

- Cell Lines Tested :

- HepG2 (liver cancer)

- MCF7 (breast cancer)

- A549 (lung cancer)

Caspase Activation : The compound has been reported to significantly increase caspase-3 activity, which is a key marker of apoptosis. For instance, in HepG2 cells treated with the compound, caspase-3 activity was elevated by up to 7-fold compared to control groups .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | HepG2 | 6.1 ± 1.9 | |

| This compound | MCF7 | 7.9 ± 1.9 | |

| This compound | A549 | Not specified |

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it may exhibit activity against a range of bacterial strains, making it a candidate for further exploration in the development of new antimicrobial agents.

This compound appears to exert its biological effects through several mechanisms:

Enzyme Modulation : The compound interacts with enzymes involved in the apoptotic pathways and cell cycle regulation, potentially leading to enhanced apoptosis in cancer cells.

Signal Transduction Pathways : It may influence various signaling pathways that regulate cell survival and proliferation, including those involving Bcl-2 family proteins .

Case Study 1: HepG2 Cell Line Analysis

In a study focusing on the HepG2 cell line, treatment with this compound resulted in significant cytotoxicity, with a notable increase in apoptotic markers such as annexin V positivity . This study highlights the potential of the compound as a therapeutic agent against liver cancer.

Case Study 2: MCF7 Cell Line Evaluation

Another study demonstrated that the compound effectively inhibited MCF7 cell growth at concentrations as low as 7.9 µM, showcasing its potency compared to standard chemotherapeutics like doxorubicin .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other indole derivatives known for their biological activities:

| Compound | Structural Feature | Biological Activity |

|---|---|---|

| Indole-3-acetic acid | Plant hormone | Growth regulation |

| Indole derivatives (e.g., acetohydrazides) | Indole core | Anticancer properties |

| Ethyl diazo(3-hydroxy...) acetate | Hydroxylated indole | Cytotoxicity against cancer cells |

Q & A

Q. What are the standard synthetic routes for Ethyl 2-hydroxy-2-(2-oxoindolin-3-yl)acetate?

The compound is typically synthesized via condensation reactions involving indole derivatives. For example, analogous indole-based esters are prepared by reacting indole-3-carboxaldehyde with ethyl oxalyl chloride in the presence of a base like triethylamine. The reaction proceeds through an intermediate that is acidified to yield the final product . Key steps include refluxing in ethanolic HCl and purification via recrystallization or chromatography.

Q. How is the compound characterized using spectroscopic methods?

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are standard. For instance, in related indole esters, NMR reveals characteristic peaks for ethyl groups (δ ~1.1–4.3 ppm) and aromatic protons (δ ~7.4–8.1 ppm). IR confirms carbonyl stretches (~1730 cm) and hydroxyl groups (~3400 cm) . High-resolution mass spectrometry (HRMS) validates molecular weight.

Q. What crystallographic methods determine the compound’s structure?

Single-crystal X-ray diffraction (SCXRD) is employed, often using programs like SHELXL for refinement. For example, similar indole derivatives are analyzed by growing crystals in ethanol or DCM, followed by data collection at low temperatures (100 K). SHELX software aids in solving and refining structures, with metrics like R-factors (< 0.05) ensuring accuracy .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for this compound?

Chiral catalysts or auxiliaries are critical. In analogous syntheses, cobalt catalysts with chiral ligands promote para-Friedel-Crafts reactions, achieving >98% enantiomeric excess (ee). For example, DIAD (diisopropyl azodicarboxylate) and Co(II) complexes in dichloromethane enable regioselective C–H functionalization . Reaction optimization includes solvent selection (e.g., DCM vs. THF) and temperature control (0°C to RT).

Q. What strategies resolve contradictions in reaction outcomes, such as unexpected product formation?

Contradictions (e.g., nitro vs. hydroxy products) require mechanistic re-evaluation. In one case, attempted nitration of an indole ester yielded a hydroxylated product due to competing hydrolysis. Adjusting reaction conditions (e.g., switching from HNO to AcOH/HO) or using protecting groups (e.g., Boc) mitigates side reactions . Kinetic vs. thermodynamic control studies via DFT calculations can also guide pathway selection.

Q. How do solvent polarity and catalysts affect reaction yield and selectivity?

Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in indole derivatives, while non-polar solvents (e.g., toluene) favor cyclization. Catalytic systems like HATU (for amide coupling) or NaBHCN (for reductive amination) improve yields. For example, microwave-assisted synthesis reduces reaction times (4 h → 30 min) and increases purity (TLC monitoring) .

Q. What in vitro models assess the compound’s biological activity?

Common assays include:

- Antimicrobial : Minimum inhibitory concentration (MIC) against Gram+/− bacteria.

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations.

- Anti-inflammatory : COX-2 inhibition measured via ELISA. Data interpretation requires controls (e.g., DMSO vehicle) and statistical validation (p < 0.05) .

Q. How is the mechanism of action studied for indole derivatives like this compound?

Techniques include:

- Molecular docking : Simulating binding affinity to targets (e.g., kinases, GPCRs) using AutoDock Vina.

- Western blotting : Quantifying protein expression changes (e.g., apoptosis markers like Bcl-2).

- Metabolomics : LC-MS profiling of metabolic perturbations in treated cells .

Data Interpretation and Optimization

Q. How are conflicting spectral data (e.g., NMR vs. IR) reconciled?

Cross-validation with multiple techniques is essential. For example, an unexpected IR carbonyl peak may indicate keto-enol tautomerism, resolved via NMR (distinct signals for ketone vs. enol carbons). X-ray crystallography provides definitive structural confirmation .

Q. What purification methods ensure high purity for biological testing?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.